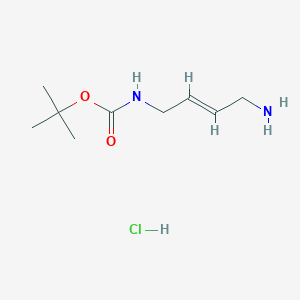

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

CAS No.: 1914155-12-6

Cat. No.: VC2896526

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1914155-12-6 |

|---|---|

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+; |

| Standard InChI Key | NLKDWOLDLXTIOX-FXRZFVDSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC/C=C/CN.Cl |

| SMILES | CC(C)(C)OC(=O)NCC=CCN.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NCC=CCN.Cl |

Introduction

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a chemical compound belonging to the carbamate family, which are derivatives of carbamic acid. This compound is notable for its stability and reactivity, making it an important intermediate in organic synthesis and various scientific applications. Its molecular formula is C9H19ClN2O2, and it has a molecular weight of approximately 222.71 g/mol .

Synthesis Conditions

-

Temperature: The reaction is often conducted at a temperature range of 0 to 5 degrees Celsius to enhance stability and yield.

-

Catalysts: Catalysts may be used to facilitate the transformation and increase yields.

-

Reaction Environment: Continuous flow reactors can be employed in industrial settings to optimize the production process by allowing precise control over reaction parameters.

Applications

-

Medicinal Chemistry: tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is researched for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

-

Biological Interactions: The compound can interact with biological systems, potentially inhibiting enzymes involved in neurotransmission and metabolic pathways.

Mechanism of Action

The mechanism of action primarily involves forming stable carbamate bonds with amines. The electron-donating effect of the tert-butyl group enhances the nucleophilicity of the amino group, facilitating interactions with enzymes and receptors. This can modulate enzyme activity and influence biochemical pathways.

Hazard Information

| Symbol (GHS) | GHS07 |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

The compound is classified with hazard statements indicating potential harm if swallowed, in contact with skin, or if it causes eye irritation, and may cause respiratory irritation .

Stock Solution Preparation

For research purposes, stock solutions of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride can be prepared using the following table as a guide:

| Prepare Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.4901 mL | 22.4507 mL | 44.9014 mL |

| 5 mM | 0.898 mL | 4.4901 mL | 8.9803 mL |

| 10 mM | 0.449 mL | 2.2451 mL | 4.4901 mL |

These volumes are calculated based on the molecular weight of the hydrochloride form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume